1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide

Description

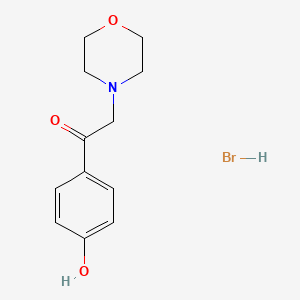

1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide (CAS: 777795-74-1) is a hydrobromide salt of a hydroxyacetophenone derivative. Its molecular formula is C₁₃H₁₆NO₃·HBr, with a molecular weight of approximately 328.19 g/mol (calculated from constituent atoms). The compound features a 4-hydroxyphenyl group linked to a morpholinyl-substituted ethanone core, with the hydrobromic acid providing ionic stability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.BrH/c14-11-3-1-10(2-4-11)12(15)9-13-5-7-16-8-6-13;/h1-4,14H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCJLNNARRIOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxyacetophenone and morpholine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Formation of Intermediate: The initial reaction between 4-hydroxyacetophenone and morpholine forms an intermediate product.

Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the hydrobromide salt of the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The ethanone group can be reduced to form alcohol derivatives.

Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the morpholinyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone (D1631, CAS 30045-16-0)

Ethanone, 1-(4-fluorophenyl)-2-[4-(4-morpholinyl)phenoxy]- (CAS 654681-40-0)

Functional Impact: The fluorophenyl and phenoxy groups in CAS 654681-40-0 enhance lipid solubility, making it more suitable for blood-brain barrier penetration in CNS drug design compared to the target compound .

Hydrobromide Salts with Heterocyclic Moieties

Pifithrin-α Hydrobromide (CAS 63208-82-2)

Key Contrast: Pifithrin-α’s benzothiazolyl group confers specific protein-binding activity, unlike the target compound’s simpler hydroxyacetophenone backbone .

Brominated Aromatic Ethanones

1-(4'-Bromo-4-biphenylyl)-2-phenylethanone (CAS Not Specified)

| Property | Target Compound | Brominated Biphenylyl Ethanone |

|---|---|---|

| Substituents | Hydroxyphenyl, Morpholinyl | Bromobiphenyl, Phenyl |

| Reactivity | High (due to –OH and HBr) | Moderate (bromine inert in most conditions) |

Utility : Brominated derivatives like this are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s morpholinyl group favors hydrogen bonding in drug-receptor interactions .

Biological Activity

1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its enzyme inhibitory properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a hydroxyphenyl group and a morpholine moiety, which are known to enhance biological activity through various mechanisms. The presence of the hydroxy group contributes to the compound's ability to interact with biological targets, while the morpholine ring can influence solubility and bioavailability.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of related compounds on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs).

Acetylcholinesterase Inhibition

Table 1 summarizes the Ki values for various derivatives related to this compound against AChE:

| Compound | Ki Value (nM) | IC50 Value (nM) |

|---|---|---|

| Compound 1 | 22.13 ± 1.96 | 28.76 |

| Compound 2 | 23.71 ± 2.95 | Not reported |

| Compound 3 | 62.11 ± 6.00 | Not reported |

These results indicate that compounds derived from this scaffold exhibit potent AChE inhibition, which is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease .

Carbonic Anhydrase Inhibition

The inhibitory effects on carbonic anhydrases were also evaluated, with notable findings presented in Table 2:

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| Compound 1 | 8.76 ± 0.84 | Not reported |

| Compound 2 | 8.61 ± 0.90 | Not reported |

These compounds demonstrated considerable inhibitory potency against human carbonic anhydrases, suggesting potential applications in treating conditions like glaucoma and edema .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related compounds have been assessed in various cancer cell lines, revealing significant activity against specific tumors.

Case Study: Antitumor Activity

A study explored the cytotoxicity of several derivatives against colon cancer cells and oral squamous cell carcinoma (OSCC). The results indicated that certain derivatives displayed selective toxicity towards malignant cells while sparing non-malignant cells, leading to high selectivity indices (SI). The mechanism of action involved apoptosis induction characterized by caspase-3 activation and mitochondrial membrane depolarization .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit AChE and CAs suggests it may modulate neurotransmitter levels and fluid balance in tissues.

- Cytotoxicity : Induction of apoptosis in cancer cells indicates potential as an anticancer agent.

- Structural Interaction : The molecular structure allows for effective binding to target enzymes, enhancing its pharmacological profile.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(4-hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide?

Methodological Answer:

A multi-step synthesis is typically employed:

- Step 1: Condensation of 4-hydroxyphenylacetone with morpholine derivatives under basic conditions to form the ketone-morpholine intermediate.

- Step 2: Hydrobromide salt formation via reaction with HBr in anhydrous ethanol.

- Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization for >99% purity .

- Key Considerations: Monitor reaction progress via TLC (Rf = 0.3–0.5 in 10% MeOH/CH2Cl2) to minimize byproducts like unreacted morpholine or dimerization.

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm the hydroxyphenyl (δ 6.8–7.2 ppm, aromatic protons) and morpholinyl (δ 3.5–3.7 ppm, methylene adjacent to N) moieties .

- HPLC: Reverse-phase C18 column (UV detection at 254 nm) with mobile phase (acetonitrile:water = 70:30) to verify purity (>99.5%) .

- Elemental Analysis: Match experimental C, H, N, Br values (±0.3%) to theoretical calculations.

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

- p53 Pathway Inhibition: Use human glioblastoma cells (e.g., U87MG) treated with 10–50 µM compound. Assess p21 expression via Western blot (anti-p21 antibody, 1:1000 dilution) after 24 hours .

- Cytotoxicity: MTT assay (48-hour exposure, IC50 calculation) to rule off-target effects.

Advanced: How to resolve contradictions in reported neuroprotective efficacy across TBI models?

Methodological Answer:

- Model Variability: Compare outcomes in weight-drop vs. controlled cortical impact models, adjusting injury severity (e.g., 1.5–2.5 atm pressure) .

- Dosage Optimization: Test 2–10 mg/kg intravenous administration at 3–7 hours post-injury to identify therapeutic windows .

- Biomarker Validation: Quantify GFAP (astrocytosis) and Iba1 (microglial activation) via immunohistochemistry to correlate efficacy with inflammatory response .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use 10% DMSO in saline (v/v) for intravenous delivery, ensuring final DMSO <1% to avoid toxicity .

- pH Adjustment: Prepare solutions at pH 4–5 (HCl/NaOH titration) to enhance protonation of the morpholinyl nitrogen .

- Stability Testing: Store lyophilized powder at -80°C; assess degradation via HPLC after 1 month .

Advanced: How to design a structure-activity relationship (SAR) study for morpholinyl derivatives?

Methodological Answer:

- Core Modifications: Syntize analogs with (a) halogen-substituted phenyl rings (e.g., 3-fluoro) and (b) morpholinyl replacements (e.g., piperazine).

- Pharmacokinetic Profiling: Compare logP values (HPLC retention time) and plasma protein binding (equilibrium dialysis) .

- Target Engagement: Use surface plasmon resonance (SPR) to measure binding affinity to p53 (KD < 1 µM preferred) .

Advanced: What computational methods predict metabolite formation?

Methodological Answer:

- In Silico Tools: Use Schrödinger’s Metabolite Prediction module to identify likely oxidation sites (e.g., morpholinyl ring or hydroxyphenyl group).

- In Vitro Validation: Incubate compound with human liver microsomes (1 mg/mL, NADPH regeneration system) and analyze via LC-MS/MS .

Advanced: How to address batch-to-batch variability in crystallinity?

Methodological Answer:

- Crystallization Control: Use anti-solvent (e.g., diethyl ether) addition under controlled cooling (1°C/min) to ensure uniform crystal lattice formation .

- PXRD Analysis: Compare diffraction patterns (e.g., 2θ = 12.5°, 18.2°) to reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.